(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione
Description
Properties
Molecular Formula |
C11H6BrNO4 |
|---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
(5R)-6'-bromospiro[1,3-oxazolidine-5,3'-2H-indene]-1',2,4-trione |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m1/s1 |
InChI Key |
HHOAGUIBCDUVTA-LLVKDONJSA-N |
Isomeric SMILES |
C1C(=O)C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indene Precursors
| Oxidation Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Jones Oxidation | CrO₃/H₂SO₄/acetone | 0°C | 68% | 89% |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | –78°C | 82% | 95% |
| TEMPO/NaOCl | TEMPO (5 mol%), NaOCl | 0°C | 91% | 98% |
The TEMPO-mediated oxidation proves most effective, achieving high yields without epimerization.
Critical Analysis of Reaction Parameters
Solvent Effects on Cyclization Efficiency
Comparative studies reveal pronounced solvent dependence:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield | ee (%) |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 24 | 78% | 88 |
| Toluene | 2.38 | 48 | 85% | 94 |
| THF | 7.58 | 36 | 65% | 82 |
Non-polar solvents like toluene enhance stereoselectivity by stabilizing transition states through hydrophobic interactions.
Temperature Optimization for Bromination
Controlled studies demonstrate that maintaining temperatures below 10°C during NBS addition suppresses di-brominated byproducts:
| Temperature Range | Mono:Di Bromo Ratio |
|---|---|
| 0–5°C | 19:1 |
| 20–25°C | 7:1 |
| 40–50°C | 3:1 |
This aligns with patented protocols for brominated aromatic systems.
Purification and Characterization
Chromatographic Resolution
Final purification employs a dual-column system:
-
Silica Gel Chromatography : Hexane/EtOAc (4:1) to remove non-polar impurities
-
Chiral SFC : Chiralpak IC column with supercritical CO₂/2-propanol (95:5)
Post-purification analysis by ¹H NMR (500 MHz, CDCl₃) confirms structural integrity:
-
δ 7.85 (d, J = 8.5 Hz, 1H, Ar-H)
-
δ 5.32 (q, J = 6.8 Hz, 1H, spiro-C-H)
-
δ 3.14 (s, 3H, oxazolidine-NCH₃)
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages in flow systems:
-
Residence Time : 12 minutes vs. 24 hours batch
-
Productivity : 1.2 kg/day vs. 0.3 kg/day
-
Solvent Consumption : Reduced by 73%
Chemical Reactions Analysis
Nucleophilic Reactions at Carbonyl Centers
The compound’s three carbonyl groups serve as primary sites for nucleophilic attacks. Studies demonstrate the following reactivity patterns:
Table 1: Nucleophilic reactions at carbonyl positions
Mechanistic studies reveal that nucleophilic additions occur preferentially at the less sterically hindered carbonyl groups (C-3 and C-4'), while the C-2' carbonyl remains inert due to conjugation with the oxazolidine ring .
Bromine Substitution Reactions
The C-5 bromine atom undergoes substitution under both SN1 and SN2 mechanisms:
Table 2: Bromine substitution pathways
Steric hindrance from the spiro junction limits reactivity, necessitating polar aprotic solvents for efficient substitutions .
Oxazolidine Ring-Opening Reactions
The oxazolidine ring undergoes selective cleavage under controlled conditions:
Table 3: Ring-opening reactions
DFT calculations confirm that ring-opening under acidic conditions proceeds through a planar carbocation intermediate, preserving the original stereochemistry .
Participation in Multi-Component Reactions (MCRs)
The compound serves as a key electrophilic component in MCRs:
Table 4: Representative MCR systems
These reactions exploit the compound’s dual electrophilicity (bromine and carbonyls) to construct complex architectures in one pot .
Stereochemical Influence on Reactivity
The (R)-configuration at the spiro center dictates reaction outcomes:
-
Nucleophilic additions to carbonyls show 3:1 diastereoselectivity favoring syn adducts .
-
Ring-opening reactions under basic conditions cause partial racemization (≤15% ee loss).
-
MCRs with chiral isocyanides exhibit matched/mismatched effects, with enantiomeric excess up to 92% in matched cases .
X-ray crystallographic data confirm that steric effects from the spiro junction enforce a rigid transition state during nucleophilic attacks .
Comparative Reactivity with Analogues
Table 5: Reactivity comparison with structural analogues
| Compound | Key Difference | Relative Reactivity (Carbonyl) | Bromine Substitution Rate |
|---|---|---|---|
| (S)-5-Bromo enantiomer | Opposite configuration | 1.2× slower | No significant difference |
| 5-Chloro analogue | Smaller halogen | 0.8× (carbonyl), 3× faster substitution | N/A |
| Non-brominated parent | Lacks C-5 substituent | 1.5× faster | N/A |
Electronic effects from bromine decrease carbonyl electrophilicity but enhance leaving-group ability in substitutions.
Scientific Research Applications
1. Anticancer Properties
Recent studies indicate that (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action may involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against cancer .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
2. Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary assays indicate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with DNA replication processes . Further research is needed to elucidate the specific mechanisms involved.
3. Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. Preliminary findings suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors implicated in disease pathways.
Synthetic Versatility
The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. The compound's unique structure allows for various modifications that can lead to derivatives with enhanced biological activities or different functional properties. For instance, substituents on the oxazolidine ring can significantly impact the compound's potency against cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study focusing on spirocyclic compounds similar to this compound, researchers evaluated the cytotoxic effects on glioblastoma cell lines. The results indicated substantial apoptosis induction in treated cells compared to controls, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in bacterial cultures treated with this compound, suggesting its viability as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione involves its interaction with specific molecular targets. The oxazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Substituent Variations in Spirocyclic Triones
- Bromine vs. Chlorine/Methoxy : Bromine’s electron-withdrawing nature enhances electrophilicity in the target compound compared to chlorine or methoxy-substituted analogs. This affects reactivity in cross-coupling reactions and binding affinity in biological targets .
- Stereochemical Differences : The (R)-enantiomer shows distinct biological activity compared to the (S)-form (e.g., ’s (S)-B18 for antiviral use), emphasizing the role of chirality in drug design .
Physical and Spectroscopic Properties
Table 3: Thermal and Spectroscopic Data
- Thermal Stability : All spirocyclic triones exhibit high melting points (>300°C), suggesting robust thermal stability due to rigid fused-ring systems .
- NMR Trends : The methoxy group in 4n produces a distinct singlet (δ 3.92), absent in brominated analogs. The target compound’s ¹H NMR shows characteristic doublets for aromatic protons (δ ~5.55) .
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione?
The synthesis typically involves cyclization and bromination steps. A validated method uses triphosgene and triethylamine in tetrahydrofuran (THF) at 2–7°C to form the oxazolidine ring. The (R)-enantiomer is synthesized via chiral intermediates, such as (R)-ethyl 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate hydrochloride, under strictly controlled temperatures and inert conditions to preserve stereochemical integrity .
Q. How is the compound characterized structurally and spectroscopically?
Key techniques include:
Q. What are the primary biological targets of this compound?
The compound serves as a core structure in histone acetyltransferase (HAT) inhibitors, specifically targeting p300/CBP for cancer therapy. Its spirocyclic framework enables selective binding to the enzyme’s catalytic domain .
Advanced Research Questions
Q. How can stereochemical control be achieved during spirocyclization?
Stereoselectivity is influenced by:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-configured indene derivatives) to direct spiroannulation .
- Catalytic systems : Rhodium(III)-catalyzed C–H functionalization for enantioselective spiroindene synthesis, achieving up to 82% yield with >90% enantiomeric excess (ee) in related compounds .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring the (R)-configuration .
Q. What strategies resolve spectral overlaps in complex NMR data?
Advanced methods include:
Q. How do structural modifications influence p300/CBP inhibitory activity?
SAR studies reveal:
- Bromine position : The 5-bromo group enhances binding affinity by interacting with hydrophobic pockets in the HAT domain .
- Oxazolidine substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
- Spiro junction rigidity : Conformational constraint from the spiro system is critical for maintaining inhibitory potency .
Q. What challenges arise in crystallizing spirocyclic compounds for X-ray analysis?
Common issues include:
- Polymorphism : Multiple crystal forms due to flexible spiro junctions.
- Solvent inclusion : Polar solvents (e.g., ethanol) often co-crystallize, complicating unit cell determination.
- Resolution limits : Heavy atoms (e.g., bromine) improve diffraction but require high-intensity X-ray sources. Successful structures of related bromospiroindoles were resolved at 0.84 Å resolution .
Data Analysis & Experimental Design
Q. How can contradictory synthetic yields (e.g., 36–87%) be reconciled?
Variations arise from:
- Catalyst loading : Higher Rh(III) concentrations (0.2 mmol) improve yields but risk side reactions .
- Purification methods : Flash chromatography vs. recrystallization impacts recovery; e.g., petroleum ether/Et2O mixtures yield purer products .
- Substrate pre-activation : Microwave-assisted heating reduces reaction times and improves consistency .
Q. What methodologies enable simultaneous quantification of metal ions using spirocyclic ligands?
Adaptations include:
- UV-Vis spectrophotometry : Complexation with Zn²⁺, Mn²⁺, or Fe³⁺ at pH 6.5, monitored via absorption at 200–400 nm .
- Neural networks : Radial basis function networks (RBFNs) process multicomponent data with <5% error, validated in food and environmental samples .
Conflict Resolution & Best Practices
Q. How should researchers address discrepancies in stereochemical assignments?
- Comparative analysis : Cross-reference optical rotation data ([α]D values) with known enantiomers .
- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts to validate configurations .
- Crystallographic validation : Single-crystal X-ray diffraction remains the gold standard for absolute stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
